molecular formula C13H16N2O2 B11877980 Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate CAS No. 62618-59-1

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B11877980
CAS No.: 62618-59-1
M. Wt: 232.28 g/mol
InChI Key: YSRJHXAOJXHSPK-UHFFFAOYSA-N
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Description

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the specific synthetic route involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with ethyl carbamate under appropriate conditions .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a valuable compound for further research and development .

Biological Activity

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound belongs to the indole family, which is known for its extensive pharmacological properties. The synthesis of this compound typically involves the reaction of indole derivatives with carbamates, leading to a range of substituted products that can exhibit varying biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits potent antimicrobial properties. Notably, it has been shown to enhance the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies revealed that modifications to the carbamate moiety significantly influence its antimicrobial potency.

CompoundMIC (µg/mL)Activity Description
Kf18>128Selective potentiator for β-lactam antibiotics
6a16Improved activity compared to Kf18
13a2Enhanced RMA activity

The data indicates that the introduction of an ethyl group in place of a methyl group resulted in an 8-fold increase in activity against MRSA strains when tested with cefazolin and amoxicillin/clavulanate .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including PANC-1 and KB3-1 cells. The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant growth inhibition.

Cell LineIC50 (µM)Selectivity Index
PANC-10.0464.3
KB3-10.200-

The selective index suggests that this compound may preferentially target cancer cells while exhibiting lower toxicity towards normal cells .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of various indole derivatives, this compound was identified as a lead compound due to its ability to resensitize MRSA strains to β-lactam antibiotics. The study utilized a series of analogs to determine the optimal structural features necessary for enhanced activity.

Case Study 2: Anticancer Properties

Another pivotal study assessed the effects of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis and arrested cell cycle progression at specific phases, confirming its potential as an anticancer agent.

Properties

CAS No.

62618-59-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl N-[2-(1-methylindol-3-yl)ethyl]carbamate

InChI

InChI=1S/C13H16N2O2/c1-15-9-10(7-8-14-13(16)17-2)11-5-3-4-6-12(11)15/h3-6,9H,7-8H2,1-2H3,(H,14,16)

InChI Key

YSRJHXAOJXHSPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)OC

Origin of Product

United States

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